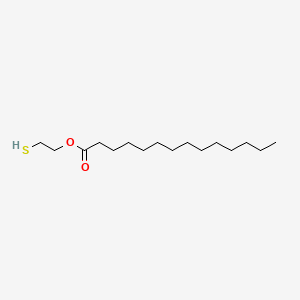

2-Mercaptoethyl myristate

Description

Contextualization within Organosulfur and Fatty Acid Ester Chemistry

2-Mercaptoethyl myristate, with the chemical formula C₁₆H₃₂O₂S, is structurally defined as the ester of myristic acid and 2-mercaptoethanol (B42355). sielc.com This places it at the intersection of two significant classes of organic compounds: fatty acid esters and organosulfur compounds. Fatty acids and their esters are fundamental components of lipids and are characterized by a long aliphatic chain, which imparts hydrophobic properties. Myristic acid, a saturated fatty acid with 14 carbon atoms, is a common constituent of various animal and vegetable fats.

The incorporation of a sulfur atom, specifically as a thiol (-SH) group in the alcohol moiety, introduces the characteristics of organosulfur compounds. These compounds are known for their diverse chemical reactivity, often centered around the sulfur atom. The presence of the thiol group in this compound provides a reactive site for various chemical modifications and plays a crucial role in its function in different applications.

Overview of Foundational Research Directions

Current research involving this compound and related long-chain fatty acid thioesters is multifaceted, spanning from polymer science to biochemistry. One notable area of application is in polymer chemistry, where it has been investigated as a latent mercaptan for the heat stabilization of polymers like polyvinyl chloride (PVC). google.com In this context, the compound can release a free mercaptan upon thermal stress, which then acts to neutralize degradation products and enhance the stability of the polymer matrix. google.com The synthesis for such applications typically involves the direct esterification of a mercaptoalkanol with the corresponding carboxylic acid. google.com

In the realm of biochemistry, while direct research on this compound is limited, extensive studies on long-chain fatty acyl-CoA thioesters provide a valuable framework for understanding its potential biological significance. portlandpress.comasm.org These biological thioesters are key intermediates in fatty acid metabolism, including their synthesis and degradation. researchgate.net The thioester bond is considered a "high-energy" bond, making these molecules reactive acylating agents within the cell. nih.gov Research in this area focuses on the enzymatic pathways that synthesize and utilize these thioesters for the construction of complex lipids and for energy production. portlandpress.comasm.org

Significance of Thiol-Ester Functionality in Chemical Transformations

The thiol-ester linkage in this compound is central to its chemical reactivity and utility. Thioesters are generally more reactive towards nucleophilic acyl substitution than their oxygen-ester counterparts. This enhanced reactivity is attributed to the lower resonance stabilization of the thioester bond compared to the ester bond and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻).

This inherent reactivity makes thioesters valuable intermediates in organic synthesis. They can be readily converted into other carboxylic acid derivatives, such as amides and esters, under mild conditions. Furthermore, the thiol-ester functionality can participate in thiol-thioester exchange reactions, a dynamic covalent chemistry process that has applications in materials science and the synthesis of complex biomolecules.

The presence of the free thiol group in this compound offers an additional site for chemical transformations. Thiols are known to undergo a variety of reactions, including oxidation to disulfides, alkylation, and addition to unsaturated systems (thiol-ene and thiol-yne reactions). This dual functionality—a reactive thioester and a modifiable thiol—positions this compound as a versatile building block in the design of complex molecules and materials with tailored properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 29946-28-9 sielc.com |

| Molecular Formula | C₁₆H₃₂O₂S sielc.com |

| Molecular Weight | 288.49 g/mol sielc.com |

| Synonyms | S-2-Hydroxyethyl thiomyristate, 2-Sulfanylethyl myristate pinpools.com |

| LogP | 6.91 sielc.com |

Structure

3D Structure

Properties

CAS No. |

29946-28-9 |

|---|---|

Molecular Formula |

C16H32O2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

2-sulfanylethyl tetradecanoate |

InChI |

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19/h19H,2-15H2,1H3 |

InChI Key |

BNZMFBWZRAWMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCS |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 2 Mercaptoethyl Myristate

Direct Esterification Routes for 2-Mercaptoethyl Myristate

Direct esterification, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid (myristic acid) with an alcohol (2-mercaptoethanol) in the presence of a catalyst. This method is a common and straightforward approach to synthesizing this compound.

Acid-Catalyzed Esterification Approaches

The synthesis of this compound can be effectively achieved through Fischer-Speier esterification. This classic method utilizes a strong acid catalyst to protonate the carbonyl oxygen of myristic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 2-mercaptoethanol (B42355). Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). The reaction is reversible, and the presence of the catalyst helps to accelerate the attainment of equilibrium.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the direct esterification process is highly dependent on the optimization of various reaction parameters. The choice of catalyst is critical; while strong mineral acids are effective, they can sometimes lead to side reactions such as dehydration of the alcohol or charring. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer advantages in terms of easier separation from the reaction mixture and reduced corrosive effects.

Key parameters that require careful optimization include:

Molar Ratio of Reactants: An excess of one reactant, typically the more volatile 2-mercaptoethanol, can be used to shift the reaction equilibrium towards the product side, thereby increasing the yield of the ester.

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products.

Catalyst Loading: The concentration of the acid catalyst must be sufficient to achieve a reasonable reaction rate without causing undesirable side reactions.

Water Removal Techniques in Synthesis

A crucial aspect of driving the esterification reaction to completion is the continuous removal of water, a byproduct of the reaction. The presence of water can hydrolyze the ester, shifting the equilibrium back towards the reactants and thus lowering the yield. Several techniques are employed for water removal:

Azeotropic Distillation: This is a widely used method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene, heptane) is added to the reaction mixture. The azeotrope is continuously distilled off, removing water and driving the reaction forward.

Vacuum Evaporation: By conducting the reaction under reduced pressure, the boiling point of water is lowered, allowing for its removal at a lower temperature. This can be particularly useful when dealing with temperature-sensitive compounds.

Use of Dehydrating Agents: Chemical desiccants can be added to the reaction mixture to absorb the water as it is formed.

Transesterification Processes for this compound

Transesterification offers an alternative route to this compound, starting from a different myristate ester, such as methyl myristate or ethyl myristate, and reacting it with 2-mercaptoethanol. This reaction is also typically catalyzed by an acid or a base. The choice of catalyst depends on the specific substrates and desired reaction conditions.

The general equation for this process is:

Myristate-OR' + HOCH₂CH₂SH ⇌ Myristate-OCH₂CH₂SH + R'OH

In this equilibrium, the removal of the leaving alcohol (R'OH), which is often more volatile, can drive the reaction towards the formation of the desired this compound.

Enzymatic Synthesis of this compound and Related Fatty Acid Esters

Enzymatic methods present a green and highly selective alternative to conventional chemical synthesis. Lipases, in particular, have been extensively studied for their ability to catalyze esterification and transesterification reactions under mild conditions.

Lipase-Catalyzed Esterification and Transesterification

Lipases can be employed to catalyze the synthesis of this compound through either esterification of myristic acid with 2-mercaptoethanol or transesterification from another myristate ester. These enzymatic reactions are known for their high chemo-, regio-, and enantioselectivity.

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the enzyme from the reaction medium and enhances its stability and reusability. Common sources of lipases for such reactions include Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase, and Pseudomonas cepacia lipase.

Research on the enzymatic synthesis of similar fatty acid esters has demonstrated high conversion rates in organic solvents or solvent-free systems. The optimization of parameters such as temperature, water activity, and substrate molar ratio is crucial for maximizing the yield and purity of the final product.

Biocatalyst Selection and Reaction Parameter Optimization

The biocatalytic synthesis of this compound, an ester derived from myristic acid and 2-mercaptoethanol, predominantly utilizes lipase-catalyzed esterification. nih.gov The choice of the biocatalyst is a foundational step, with lipases being highly favored for ester synthesis due to their effectiveness in non-aqueous environments and their inherent ability to catalyze esterification. nih.govresearchgate.net

Biocatalyst Selection:

For industrial-scale applications, immobilized lipases are the preferred choice because they exhibit greater stability and can be readily separated from the reaction medium for reuse, enhancing the economic feasibility of the synthesis. researchgate.net A prominent and effective biocatalyst for ester synthesis is the immobilized lipase B from Candida antarctica (CALB), which is commercially available as Novozym 435. researchgate.netmdpi.com Its high stability in organic solvents and broad substrate compatibility make it an excellent candidate for facilitating the reaction between myristic acid and 2-mercaptoethanol. Alternative lipases, such as those derived from Rhizomucor miehei (commercially available as Lipozyme) or Aspergillus niger, could also be evaluated to determine the optimal catalyst for activity and selectivity in this specific esterification. researchgate.netmdpi.com

Reaction Parameter Optimization:

To maximize the yield and efficiency of the biocatalytic synthesis, the optimization of reaction parameters is essential. mdpi.com The key parameters that require careful consideration include:

Temperature: The activity of enzymes is significantly influenced by temperature. For lipase-catalyzed esterifications, the typical temperature range is between 40°C and 70°C. researchgate.netresearchgate.net An optimal temperature must be identified to maximize enzyme activity while preventing thermal denaturation. For example, in the synthesis of wax esters from palm oil using Lipozyme, the optimal temperature was determined to be in the 40°C-50°C range. researchgate.net

Substrate Molar Ratio: The molar ratio of the acyl donor (myristic acid or an activated ester) to the acyl acceptor (2-mercaptoethanol) can greatly affect the reaction equilibrium. researchgate.net Using an excess of one substrate, typically the alcohol, can help drive the reaction toward the formation of the ester product. For instance, a 2:1 molar ratio of vinyl laurate to glucose was employed in the synthesis of mannosyl myristate. mdpi.com

Enzyme Concentration: The quantity of the biocatalyst directly impacts the rate of the reaction. While a higher enzyme load generally leads to a faster initial reaction rate, it may not be economically viable beyond a certain threshold. researchgate.net

Reaction Medium (Solvent): The choice of solvent is critical, as it influences enzyme stability, activity, and the solubility of the substrates. mdpi.com Hydrophobic organic solvents such as hexane (B92381) and tert-butanol (B103910) are commonly used for lipase-catalyzed reactions. researchgate.net The polarity of the solvent, often quantified by its log P value, is a key factor; solvents with a log P between 2 and 4 have proven effective for lipase catalysis. researchgate.net

Water Removal: As water is a byproduct of the esterification reaction, its presence can promote the reverse reaction (hydrolysis), thereby lowering the final ester yield. Techniques for water removal, such as the use of molecular sieves, vacuum evaporation, or azeotropic distillation with an entrainer like cyclohexane, are employed to shift the equilibrium in favor of product formation. mdpi.comresearchgate.net

The following interactive table outlines a hypothetical optimization study for the synthesis of this compound using Novozym 435.

| Parameter | Range Studied | Hypothetical Optimum | Rationale |

| Temperature (°C) | 40 - 80 | 60 | This temperature strikes a balance between maximizing enzyme activity and maintaining thermal stability, a common optimum for Novozym 435. mdpi.com |

| Substrate Molar Ratio (Myristic Acid:2-Mercaptoethanol) | 1:1 - 1:3 | 1:2 | An excess of the alcohol component can effectively shift the reaction equilibrium towards the desired ester product. researchgate.net |

| Enzyme Loading (% w/w of substrates) | 1 - 10% | 5% | This concentration typically provides a sufficient reaction rate without incurring excessive catalyst cost. researchgate.net |

| Solvent | Hexane, Toluene, tert-Butanol, Solvent-free | tert-Butanol | This polar solvent is capable of dissolving both substrates while preserving the activity of the enzyme. mdpi.com |

| Water Removal Method | Molecular Sieves, Vacuum | Molecular Sieves (5% w/v) | This method is effective for sequestering the water byproduct without requiring high temperatures or complex equipment. mdpi.com |

Green Chemistry Principles in Biocatalytic Synthesis

The synthesis of this compound via biocatalysis is highly aligned with the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and creation of hazardous substances. mdpi.comacs.org

The key green chemistry principles that apply to this synthesis are:

Catalysis: The utilization of biocatalysts like enzymes is a fundamental aspect of green chemistry. nih.govacs.org Lipases act as highly selective catalysts, which minimizes the formation of unwanted byproducts and simplifies the purification process. nih.gov In contrast to stoichiometric reagents, they are required only in small amounts and can often be recycled and reused for multiple reaction cycles. researchgate.netacs.org

Use of Renewable Feedstocks: Myristic acid can be sourced from renewable botanical oils, such as palm or coconut oil, rendering the starting material sustainable. researchgate.net

Atom Economy: Biocatalytic esterification is an addition reaction where the principal atoms of the reactants are incorporated into the final product, with water being the only significant byproduct. This results in a high atom economy, especially when compared to synthetic routes that necessitate the use of protecting groups. acs.org

Safer Solvents and Auxiliaries: Green chemistry promotes the use of less toxic and more environmentally benign solvents. semanticscholar.org Research in lipase catalysis has explored greener alternatives to traditional volatile organic compounds, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable sources, and deep eutectic solvents (DESs). mdpi.comnih.gov If feasible, conducting the reaction in a solvent-free system, where one of the liquid substrates also functions as the solvent, represents an even more sustainable option.

Energy Efficiency: Enzymatic reactions are typically conducted under mild conditions, including moderate temperatures and atmospheric pressure. This significantly reduces the energy footprint of the process compared to conventional chemical methods that often demand high temperatures and pressures. mdpi.comgesundheitsindustrie-bw.de For instance, the chemical synthesis of other mercaptoethyl fatty acid esters using a catalyst like p-toluene sulfonic acid is carried out at 60-80°C, a temperature range where enzymatic catalysts are also highly effective. researchgate.net

The application of these principles establishes the biocatalytic route as an environmentally responsible alternative to traditional chemical synthesis. nih.gov

Alternative Synthetic Pathways and Novel Reagent Applications

While direct esterification remains a prevalent method, alternative synthetic routes and the application of novel reagents can be explored for producing this compound, potentially offering benefits in reaction conditions, yield, or product purity.

Transesterification (Acyl Transfer):

An alternative to direct esterification is lipase-catalyzed transesterification, which uses an activated form of myristic acid, such as vinyl myristate or ethyl myristate. In this reaction, the myristoyl group is transferred from the starting ester to 2-mercaptoethanol.

Reaction: Myristate-OR' + HO-CH₂CH₂-SH ⇌ Myristate-O-CH₂CH₂-SH + R'OH (where R' = vinyl, ethyl)

This pathway can be advantageous because it is often irreversible, particularly when using vinyl esters, as the vinyl alcohol byproduct tautomerizes to acetaldehyde. This irreversibility drives the reaction to completion, leading to higher yields under milder conditions. researchgate.net The lipase-catalyzed synthesis of mannosyl myristate, for example, was successfully accomplished using vinyl myristate as the acyl donor. researchgate.net

Acid Chloride-Mediated Synthesis:

Myristoyl chloride, the acid chloride of myristic acid, reacts readily with 2-mercaptoethanol. This reaction is typically fast and high-yielding but is stoichiometric and produces hydrogen chloride (HCl) as a byproduct, which requires neutralization with a base. This method is generally considered less "green" than catalytic alternatives due to the harsh reagent and waste generation. researchgate.net

Reaction: Myristoyl-Cl + HO-CH₂CH₂-SH → Myristate-O-CH₂CH₂-SH + HCl

Carbodiimide Coupling Reagents:

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the esterification between myristic acid and 2-mercaptoethanol under very mild conditions. While effective, these reagents generate stoichiometric amounts of urea (B33335) byproducts, which can be challenging to remove from the final product.

The following interactive table provides a comparison of these synthetic pathways.

| Pathway | Catalyst/Reagent | Advantages | Disadvantages |

| Direct Chemical Esterification | Acid (e.g., p-TSA) justia.com | Utilizes a low-cost catalyst and a simple procedure. | Requires high temperatures, which can lead to side reactions; less environmentally friendly. |

| Biocatalytic Esterification | Lipase (e.g., Novozym 435) mdpi.com | Employs mild conditions, offers high selectivity, is a green method, and the catalyst is reusable. | Reaction rates can be slower, and the initial catalyst cost is higher. |

| Biocatalytic Transesterification | Lipase (e.g., Novozym 435) researchgate.net | Can be irreversible (with vinyl esters), leading to high yields. | Requires the prior synthesis of the starting ester (e.g., vinyl myristate). |

| Acid Chloride Reaction | None (Stoichiometric) researchgate.net | Fast reaction time and high yield. | Involves a harsh reagent, produces HCl waste, and has poor atom economy. |

| Carbodiimide Coupling | DCC, EDC | Proceeds under very mild reaction conditions. | Generates stoichiometric waste byproducts and involves high reagent costs. |

Chemical Reactivity, Transformation, and Derivatization Pathways of 2 Mercaptoethyl Myristate

Thiol Group Reactivity in 2-Mercaptoethyl Myristate

The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol and is characterized by its notable nucleophilicity and susceptibility to oxidation.

Oxidation Reactions of the Thiol Moiety

The thiol group of this compound can be readily oxidized under various conditions to yield several different products, primarily disulfides and sulfonic acids.

Mild oxidizing agents, such as air or dimethyl sulfoxide (B87167) (DMSO), typically convert thiols to disulfides. libretexts.org This reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). In the case of this compound, this would result in the formation of bis(2-myristoyloxyethyl) disulfide.

Stronger oxidizing agents, like hydrogen peroxide, potassium permanganate, or performic acid, can further oxidize the sulfur atom to higher oxidation states, leading to the formation of sulfonic acids (-SO₃H). smolecule.comresearchgate.netgoogle.com This transformation converts the thiol group into a highly polar and acidic functional group. The choice of oxidizing agent and reaction conditions determines the final oxidation product.

Table 1: Oxidation Products of Thiol Group in this compound

| Oxidizing Agent | Major Product | Product Structure |

|---|---|---|

| Air (O₂) / DMSO | Disulfide | (CH₃(CH₂)₁₂COOCH₂CH₂S)₂ |

Thiol-Ene "Click" Chemistry and its Polymerization Implications

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, and it falls under the category of "click chemistry" due to its high yields, rapid reaction rates, and lack of byproducts. wikipedia.org This reaction proceeds via a radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org

The reaction is typically initiated by light (photopolymerization) or a radical initiator, which abstracts a hydrogen atom from the thiol group of this compound to generate a thiyl radical. google.com This radical then adds to an alkene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain reaction and forming a thioether product. wikipedia.org

This process has significant implications for polymerization. google.com If this compound is reacted with molecules containing two or more alkene groups (multi-enes), a crosslinked polymer network can be formed. google.comnih.gov The resulting polymers incorporate the myristate chain, which can influence the material's physical properties, such as hydrophobicity and flexibility. The thiol-ene reaction's efficiency and compatibility with various functional groups make it a valuable tool for creating novel polymeric materials. nih.gov

Nucleophilic Reactivity of the Thiol Group

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions. arkat-usa.orgrsc.org For instance, the thiolate derived from this compound can react with alkyl halides in an Sₙ2 reaction to form thioethers, a process known as S-alkylation.

The nucleophilicity of the thiolate makes it a versatile handle for chemical modification. It can react with a range of electrophiles, enabling the attachment of this compound to other molecules or surfaces. nih.govbeilstein-journals.org The reactivity is influenced by the choice of base, solvent, and the nature of the electrophile. rsc.org

Ester Group Reactivity in this compound

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. geeksforgeeks.org This reaction can be catalyzed by either an acid or a base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. Water, acting as a nucleophile, then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-mercaptoethanol (B42355) yield myristic acid. chemistrysteps.com This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. libretexts.org

The kinetics of hydrolysis for fatty acid esters, such as myristates, have been studied. The rate of hydrolysis can be influenced by factors like temperature, pH, and the chain length of the fatty acid. researchgate.netnih.gov Generally, the hydrolysis of fatty acid esters follows first-order kinetics. researchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH) |

| Products | Myristic Acid + 2-Mercaptoethanol | Sodium Myristate + 2-Mercaptoethanol |

| Reversibility | Reversible | Irreversible |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, deprotonation of carboxylic acid |

Transesterification Processes with Alcohol Exchange

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.comsrsintl.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by the protonation of the ester's carbonyl group. youtube.comresearchgate.net The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (2-mercaptoethanol) is eliminated, and a new ester is formed. To drive the reaction to completion, the incoming alcohol is often used in large excess as the solvent. libretexts.org

Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. srsintl.com This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. wikipedia.org The intermediate then collapses, expelling the 2-mercaptoethoxide and forming the new ester. researchgate.net

Transesterification is a widely used industrial process, notably in the production of biodiesel from fats and oils. mdpi.comresearchgate.net In the context of this compound, this reaction would allow for the synthesis of a variety of other myristate esters by choosing different reactant alcohols.

Synthesis of Advanced Derivatives and conjugates of this compound.ontosight.airesearchgate.net

The bifunctional nature of this compound, possessing both a reactive thiol group and an ester linkage, makes it a versatile platform for the synthesis of advanced derivatives and conjugates. ontosight.ai These modifications are pursued to alter its physicochemical properties, enhance its activity in specific applications, or to tether it to larger molecules such as polymers, peptides, or nanoparticles. ontosight.aiceon.rs

Chemical Modification Strategies at the Thiol or Ester Linkage.ontosight.airesearchgate.net

The two primary reactive sites on the this compound molecule—the terminal sulfhydryl (-SH) group and the internal ester bond—can be selectively targeted through various chemical strategies.

Modification at the Thiol Linkage

The thiol group is the more reactive moiety and offers numerous pathways for modification. nih.gov Its high nucleophilicity allows for a range of covalent bond-forming reactions.

Oxidation to Disulfides: One of the most common reactions involving thiols is their oxidation to form disulfide bonds (-S-S-). This can occur in the presence of mild oxidizing agents or through air oxidation. This dimerization can be a reversible process, with the disulfide bond being cleavable by reducing agents like dithiothreitol (B142953) (DTT). This reversible linkage is valuable in designing drug delivery systems that release their payload in a reducing environment.

Alkylation: The thiol group can be alkylated using alkyl halides. A prominent example is carboxymethylation, which involves reaction with iodoacetic acid or its salts to introduce a carboxylic acid group, thereby altering the polarity and functionality of the molecule. nih.gov

Michael Addition: Thiols readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This is a highly efficient "click chemistry" reaction. For instance, reaction with maleimides is a widely used strategy for conjugating thiol-containing molecules to proteins or other biomolecules. This reaction forms a stable thioether bond.

Thiol-Ene Coupling: The thiol group can add across a double bond in a "thiol-ene" reaction, often initiated by radicals or UV light. This provides another efficient method for creating stable thioether linkages and attaching the myristate ester to various unsaturated molecules.

Protection/Blocking: To perform reactions at other sites without interference from the thiol group, it can be temporarily "blocked" or protected. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting the thiol with 3,4-dihydropyran. google.com The protecting group can be removed later under acidic conditions to regenerate the free thiol. google.com

Modification at the Ester Linkage

The ester linkage is generally more stable than the thiol group but can be modified under specific conditions.

Hydrolysis: The ester can be hydrolyzed back to myristic acid and 2-mercaptoethanol under either acidic or basic conditions. acs.org Basic conditions, such as using sodium hydroxide, lead to saponification, forming the carboxylate salt.

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the ethyl moiety of the ester can be exchanged in a transesterification reaction. This allows for the synthesis of different myristoyl esters while keeping the thiol group intact (assuming it is protected).

A summary of these modification strategies is presented below.

| Reactive Site | Modification Strategy | Reagent/Condition | Resulting Linkage/Group |

| Thiol (-SH) | Oxidation | Mild Oxidizing Agent (e.g., air, I₂) | Disulfide (-S-S-) |

| Alkylation | Alkyl Halide (e.g., Iodoacetamide) | Thioether (-S-R) | |

| Michael Addition | Maleimide, Acrylate | Thioether (-S-R) | |

| Protection | 3,4-Dihydropyran | Thioacetal (S-THP) | |

| Ester (-COO-) | Hydrolysis | Acid/Base (e.g., NaOH, H₂SO₄) | Carboxylic Acid (-COOH) |

| Transesterification | Alcohol (R'-OH) + Catalyst | New Ester (-COOR') |

Exploration of Novel Functional Group Incorporations.ontosight.airesearchgate.netresearchgate.net

The ability to modify this compound at its thiol group is a gateway to incorporating a wide array of novel functional groups, thereby creating advanced derivatives for specialized applications in materials science and biotechnology. ontosight.aimsesupplies.comcmu.edu The incorporation of new functionalities is primarily achieved by reacting the thiol with a bifunctional reagent, where one end reacts with the thiol and the other end carries the desired functional group. wikipedia.orgebsco.com

Strategies for Functionalization:

Polymer Conjugation: The molecule can be attached to polymers. For example, polyethylene (B3416737) glycol (PEG) chains can be introduced by reacting the thiol with a PEG-maleimide derivative. This "PEGylation" is a common strategy to improve the solubility and biocompatibility of molecules. msesupplies.com

Bioconjugation: The thiol group serves as an excellent handle for conjugation to biomolecules. It can react with maleimide-functionalized peptides, oligonucleotides, or proteins to create bioconjugates. acs.org This could be used to anchor the lipophilic myristate tail to a biological entity, for example, to aid in membrane association.

Surface Functionalization: this compound can be used to modify surfaces, such as gold nanoparticles. Thiols have a strong affinity for gold surfaces, forming self-assembled monolayers. This would create nanoparticles with a hydrophobic outer layer, which could be useful in creating stable dispersions in non-polar media. ceon.rs

Introduction of Reactive Moieties: New reactive groups can be introduced for subsequent reaction steps. For example, reacting the thiol with an N-hydroxysuccinimide (NHS) ester that also contains a protected amine would result in a derivative that, after deprotection, bears a primary amine. This amine could then be used for further amide bond-forming reactions. beilstein-journals.org

Polymer Synthesis: The molecule itself can act as a monomer or a chain transfer agent in polymerization reactions. ceon.rsscispace.com In thiol-Michael addition polymerization, this compound could be reacted with a di-acrylate monomer to form a poly(β-thioether ester), incorporating the myristate side chain into the polymer backbone. researchgate.net

The table below details examples of novel functional groups that can be incorporated and the strategies to achieve this.

| Functional Group to Incorporate | Strategy/Reaction | Example Reagent | Potential Application of Derivative |

| Carboxylic Acid (-COOH) | Thiol-Michael Addition | Acrylic Acid | pH-responsive materials, further conjugation |

| Primary Amine (-NH₂) | Alkylation/Amidation | N-(2-bromoethyl)phthalimide, followed by deprotection | Bioconjugation, pH-responsive systems |

| Polyethylene Glycol (PEG) | Thiol-Maleimide reaction | Maleimide-PEG | Drug delivery, improved biocompatibility |

| Phosphate/Phosphonate | Alkylation | Diethyl (2-bromoethyl)phosphonate | Metal chelation, bone-targeting materials |

| Fluorescent Dye | Thiol-Maleimide reaction | Maleimide-functionalized fluorescein | Biological imaging and tracking |

| Polymer Chain | Thiol-Michael Polymerization | Diacrylate crosslinker | Functional polymers, soft materials |

Advanced Analytical Spectroscopic and Chromatographic Methodologies for 2 Mercaptoethyl Myristate Characterization

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatographic methods are fundamental for separating 2-Mercaptoethyl myristate from impurities and other components in a mixture. The choice of technique depends on the volatility and polarity of the compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. eag.com Given its ester structure, this compound is suitable for GC analysis, which separates components based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint.

For analysis, the compound is volatilized in a heated injector and carried by an inert gas through the column. eag.com The mass spectrometer would be expected to detect the molecular ion [M]+ of this compound at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 288.21 g/mol . epa.gov The subsequent fragmentation pattern would reveal structural motifs of the myristate and mercaptoethyl groups, confirming the identity. While specific GC-MS studies on this compound are not widely published, methods for similar fatty acid esters, such as isopropyl myristate, provide a strong basis for method development. drugfuture.comareeo.ac.ir

Below is a table outlining a potential set of parameters for a GC-MS analysis of this compound, based on methods for related compounds. drugfuture.commdpi.com

| Parameter | Value/Description |

| Column | 10% liquid phase G8 on 100- to 120-mesh support S1A, or similar non-polar column (e.g., DB-5MS) drugfuture.comrsc.org |

| Carrier Gas | Helium or Nitrogen nih.govdrugfuture.com |

| Flow Rate | ~1-2 mL/min |

| Injector Temp. | ~240-280 °C |

| Oven Program | Initial temp 90°C, ramp at 2°C/min to 210°C, hold for 8 minutes drugfuture.com |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-650 m/z phcogj.com |

This interactive table summarizes potential GC-MS conditions for analyzing this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. researchgate.net For this compound, reversed-phase HPLC is a suitable approach, where a non-polar stationary phase is used with a polar mobile phase.

A specific method for the separation of this compound has been developed using a Newcrom R1 column, which has a reversed-phase and cation-exchange mechanism. sielc.com This method successfully separates the compound for purity assessment and quantification.

| Parameter | Value/Description | Source |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Formic Acid | sielc.com |

| Detection | UV 210 nm | sielc.com |

This table details a published HPLC method for the separation of this compound. sielc.com

Hyphenating HPLC with advanced detectors like mass spectrometry (LC-MS) or nuclear magnetic resonance (LC-NMR) significantly enhances analytical power. researchgate.net

LC-MS: This technique provides highly sensitive and selective detection. nih.gov After the HPLC separates this compound, the mass spectrometer can confirm its molecular weight, aiding in unequivocal peak identification, even at very low concentrations. nih.govrsc.org

LC-NMR: This hyphenated method allows for the acquisition of NMR spectra of the compound as it elutes from the HPLC column. researchgate.net This provides direct structural information on the separated peak, which is invaluable for identifying unknown impurities or isomers without the need for prior isolation.

To ensure that an analytical method for this compound is reliable and reproducible, it must be properly developed and validated. The validation process, guided by international standards, demonstrates that the method is suitable for its intended purpose. For related compounds like 2-mercaptoethylamine (2-MEA), robust HPLC methods have been fully validated and can serve as a model. nih.gov

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. electronicsandbooks.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the long alkyl chain of the myristate group, as well as distinct signals for the two methylene (B1212753) groups (-S-CH₂-CH₂-O-) of the mercaptoethyl moiety.

¹³C NMR: This provides the number of chemically non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). udel.edu The spectrum of this compound would feature a signal for the carbonyl carbon of the ester, signals for the methylene carbons in the myristate chain, and unique signals for the carbons in the mercaptoethyl group.

The predicted chemical shifts for this compound are summarized in the table below, based on its structure and data from similar thioester compounds. rsc.org

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| -CH ₃ (terminal methyl) | ~0.88 (t) | C =O (ester carbonyl) | ~173 |

| -(CH ₂)₁₀- (chain methylenes) | ~1.25 (m) | -O-C H₂- | ~63 |

| -H ₂C-C=O (alpha to C=O) | ~2.30 (t) | -S-C H₂- | ~31 |

| -O-CH ₂- | ~4.25 (t) | -C H₂-C=O (alpha to C=O) | ~34 |

| -S-CH ₂- | ~2.85 (t) | -(C H₂)₁₀- (chain methylenes) | ~22-32 |

| -SH (thiol proton) | ~1.6 (t) | -C H₃ (terminal methyl) | ~14 |

This interactive table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. (t = triplet, m = multiplet).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy is a modern application of this technique that offers higher speed and sensitivity. americanpharmaceuticalreview.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups.

The most prominent peaks would include:

A strong absorption from the ester carbonyl (C=O) stretch.

Stretching vibrations from the C-O bond of the ester.

Multiple sharp peaks corresponding to the C-H stretching and bending of the long alkane chain.

A weak but characteristic peak for the thiol (S-H) stretch.

The following table summarizes the expected FTIR absorption bands for this compound. researchgate.netresearchgate.net

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Ester (C=O) | Stretch | ~1740 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Thiol (S-H) | Stretch | 2550 - 2600 (weak) |

This interactive table lists the key functional groups of this compound and their characteristic FTIR absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. biointron.com This method involves the ionization of the molecule and the subsequent separation and detection of the resulting ions based on their mass-to-charge (m/z) ratio. biointron.comsavemyexams.com

The molecular weight of this compound can be accurately determined from the molecular ion peak (M⁺) in the mass spectrum, which corresponds to the intact molecule that has lost one electron. savemyexams.com Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often preferred to minimize initial fragmentation and ensure the molecular ion is observed. uni-saarland.de The exact mass of the compound is a critical piece of data for confirming its elemental composition.

Table 1: Molecular Identity and Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₂O₂S | epa.gov |

| Average Molecular Weight | 288.49 g/mol | epa.gov |

Fragmentation analysis, often enhanced by tandem mass spectrometry (MS/MS), provides in-depth structural information. lcms.cz In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure. The fragmentation pattern is governed by the relative stability of the resulting carbocations and radical species. uni-saarland.de

For this compound, fragmentation is expected to occur at the labile thioester linkage and along the alkyl chain. The key fragmentation pathways would involve the cleavage of C-S, C-O, and C-C bonds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Proposed Name | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [CH₃(CH₂)₁₂CO]⁺ | Myristoyl cation | 211.20 | Cleavage of the S-CO bond |

| [HSCH₂CH₂]⁺ | 2-Thioethyl cation | 61.01 | Cleavage of the O-CH₂ bond with charge retention on the sulfur-containing fragment |

| [C₁₄H₂₇O]⁺ | Tetradecanoyl cation | 211.20 | α-cleavage adjacent to the carbonyl group |

| [M-HSCH₂CH₂]⁺ | Loss of 2-mercaptoethanol (B42355) | 211.20 | Neutral loss of the mercaptoethyl group |

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes of the constituent elements.

The identification of the myristoyl cation at m/z 211 is a strong indicator of the C14 fatty acid chain. The presence of sulfur-containing fragments helps to confirm the mercaptoethyl portion of the molecule. This detailed fragmentation data, when combined with the accurate mass of the molecular ion, allows for the unambiguous identification and structural confirmation of this compound.

Other Advanced Analytical Techniques for Comprehensive Evaluation

Beyond the foundational spectroscopic and chromatographic methods, a comprehensive evaluation of this compound necessitates the application of other advanced analytical techniques. These methods provide deeper insights into its structural properties, purity, and behavior in various matrices.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy While solution-state NMR is a standard tool, solid-state NMR (ssNMR) offers powerful capabilities for characterizing this compound in its solid form. nih.gov This technique is particularly valuable for studying the conformational and dynamic properties of the molecule within a crystalline or amorphous solid. nih.gov By analyzing the chemical shifts and couplings of nuclei like ¹³C and ¹H, ssNMR can provide atomic-level information about the molecular packing and mobility, which is crucial for understanding the physical properties of the bulk material. nih.gov

Surface-Sensitive Analytical Techniques In applications where this compound may be part of a surface coating or formulation, surface-sensitive techniques are critical for its characterization. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS can provide qualitative and quantitative information about the elemental composition and chemical states of atoms on the surface of a material. mdpi.com For this compound, XPS could confirm the presence and bonding environment of sulfur, oxygen, and carbon, which is useful for assessing its orientation and interaction with a substrate.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another surface-sensitive mass spectrometry technique that bombards a surface with primary ions to generate secondary ions from the outermost molecular layer. mdpi.com It offers extremely high sensitivity and detailed molecular information about the surface chemistry, making it ideal for detecting trace amounts of this compound and characterizing its spatial distribution on a surface. mdpi.com

Hyphenated and Multidimensional Techniques For a truly comprehensive evaluation, especially when analyzing complex mixtures containing this compound, hyphenated and multidimensional analytical systems are employed. The coupling of high-resolution separation methods with sensitive detection is a powerful strategy. americanpharmaceuticalreview.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. jfda-online.comifremer.fr It is the gold standard for quantifying low levels of a target compound in a complex matrix. An LC-MS/MS method would be developed to isolate this compound from other components before subjecting it to fragmentation and detection, ensuring high confidence in both identification and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to its liquid-phase counterpart, GC-MS/MS is a highly selective and sensitive technique suitable for volatile and semi-volatile compounds. ifremer.fr Depending on the volatility of this compound or its derivatives, GC-MS/MS could offer an alternative approach for its detailed analysis.

The use of these advanced techniques in concert allows for a multi-faceted and thorough characterization of this compound, from its fundamental molecular structure to its behavior in complex systems and on surfaces.

Computational and Theoretical Investigations of 2 Mercaptoethyl Myristate Molecular Structures and Reaction Mechanisms

Molecular Modeling and Simulation of 2-Mercaptoethyl Myristate

Molecular modeling and simulation are computational techniques used to represent and study the behavior of molecules. dovepress.com These methods are particularly useful for large and flexible molecules like this compound, allowing for the exploration of their dynamic nature and interactions with their environment. By applying principles of classical mechanics, these simulations can predict how the molecule will fold, move, and interact with other molecules over time.

The flexibility of this compound, primarily due to its long tetradecanoate (B1227901) tail, means it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and understand the energy barriers between them.

Below is a hypothetical data table illustrating key dihedral angles that would be a focus of conformational studies on this compound.

| Dihedral Angle | Atoms Involved | Predicted Stable Angle (degrees) | Significance |

| ω | O=C-O-CH₂ | ~180° (trans) | Planarity of the ester group influences reactivity and interactions. |

| α | C-O-CH₂-CH₂ | ~180° (trans) | Affects the orientation of the head group relative to the tail. |

| β | O-CH₂-CH₂-SH | ~60° (gauche) or ~180° (trans) | Determines the accessibility of the thiol group for reactions or interactions. |

| γ (alkyl chain) | C-C-C-C | ~180° (trans) | The extended chain conformation is the lowest energy state for the hydrophobic tail. |

This table is illustrative, presenting expected outcomes from molecular modeling studies.

This compound is an amphiphilic molecule, possessing a long, non-polar (hydrophobic) myristate tail and a relatively polar head group containing the ester and thiol functionalities. This dual nature dictates its behavior in different solvents and its tendency to self-assemble. In aqueous environments, these molecules are expected to form aggregates, such as micelles or bilayers, to minimize the unfavorable contact between the hydrophobic tails and water. nih.govresearchgate.net

Simulations of multiple this compound molecules in a water box would investigate this aggregation process. The primary driving forces for this self-assembly are:

Hydrophobic Interactions : The tendency of the non-polar alkyl tails to cluster together, driven by the disruption of the hydrogen-bonding network of water. nih.govresearchgate.net

Van der Waals Forces : Attractive forces between the closely packed alkyl chains that stabilize the core of the aggregate. nih.gov

Electrostatic and Dipole-Dipole Interactions : Interactions involving the polar ester and thiol head groups, which will be oriented towards the aqueous phase.

These simulations can determine key parameters like the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. nih.gov The size and shape of the resulting aggregates can also be predicted, providing insight into the compound's potential applications as a surfactant or emulsifier. dntb.gov.ua

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. northwestern.edu These methods can be used to accurately predict molecular geometries, energies, and a variety of properties related to reactivity, offering insights that are inaccessible through classical molecular modeling. northwestern.eduaps.org

A fundamental application of quantum chemistry is geometry optimization, or energy minimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, quantum calculations are essential for studying chemical reactions. By mapping the energy of the system as reactants transform into products, a reaction pathway can be determined. A key point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. Transition state analysis allows for the calculation of the activation energy, which is critical for predicting reaction rates. For example, the hydrolysis of the ester bond in this compound could be studied by identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Below is a hypothetical table of energies calculated for the hydrolysis of this compound.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + H₂O | 0 |

| Transition State | Highest energy structure along the reaction coordinate | +85 |

| Products | Myristic acid + 2-Mercaptoethanol (B42355) | -20 |

This table is illustrative and shows how quantum calculations can quantify the thermodynamics and kinetics of a reaction.

Beyond a single transition state, computational methods can be used to predict entire multi-step reaction pathways. nih.govnih.gov This is particularly valuable for understanding complex reaction mechanisms. For this compound, theoretical calculations could elucidate the mechanisms of:

Oxidation : The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (linking two molecules) or sulfonic acids. Quantum calculations can predict the most likely oxidation products and the intermediates involved.

Ester Hydrolysis : As mentioned, the mechanism (acid-catalyzed or base-catalyzed) of ester cleavage can be explored in detail.

Thiol-Ene Reaction : The thiol group can participate in addition reactions with unsaturated compounds. Computational models can predict the feasibility and stereochemistry of such reactions.

By visualizing molecular orbitals and analyzing charge distributions, these calculations provide deep mechanistic insights, explaining why reactions occur at specific sites and predicting the influence of catalysts or solvent effects. chemrxiv.org

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico is a broad term for computational studies, particularly those used to predict the properties and biological interactions of chemicals. europa.eu These methods often rely on knowledge of the molecular structure to estimate various endpoints, reducing the need for extensive laboratory testing. researchgate.net

For this compound, in silico models like Quantitative Structure-Activity Relationship (QSAR) models could be employed. QSAR models are statistical models that correlate variations in the chemical structure of a group of compounds with their biological activity or a specific property. europa.eu By inputting the structure of this compound, these models can predict:

Physicochemical Properties : Such as boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP), which is crucial for predicting environmental fate and biological uptake.

Toxicological Endpoints : Predicting potential for skin irritation, sensitization, or other adverse effects based on structural alerts or comparison to similar known molecules. ljmu.ac.uk

Pharmacokinetic Properties (ADME) : Absorption, Distribution, Metabolism, and Excretion properties can be estimated, which is vital in the context of cosmetic or pharmaceutical applications.

These predictive models are built upon large databases of experimental data and use molecular descriptors (numerical representations of chemical structure) to make their predictions.

The following table provides examples of properties for this compound that could be predicted using in silico tools.

| Property | Predicted Value | Method | Significance |

| LogP (Octanol-Water Partition Coefficient) | 7.5 | QSAR / Fragment-based | Predicts high lipophilicity, tendency to bioaccumulate. |

| Boiling Point | 350 °C | Structure-Property Relationship | Basic physical property for handling and formulation. |

| Aqueous Solubility | 0.05 mg/L | QSAR | Indicates very low solubility in water, consistent with its hydrophobic tail. |

| Skin Sensitization | Potential Sensitizer | Structural Alert Analysis | The presence of a reactive thiol group can be a structural alert for sensitization. |

This table contains hypothetical data generated from predictive in silico models.

Based on the conducted research, there is insufficient scientific literature available to generate a thorough and informative article that strictly adheres to the requested outline for this compound. The search results did not yield specific studies or data related to its application as a monomer or crosslinking agent, its integration into thiol-ene polymerization systems, or detailed investigations into its surfactant properties such as micellization and emulsification.

The available information briefly mentions its use as a stabilizer for vinyl halide polymers, noting beneficial effects on stability and melt viscosity. justia.com However, this information does not align with the detailed subsections of the provided outline, which focus on polymer synthesis and fundamental surfactant chemistry research.

Therefore, it is not possible to provide a scientifically accurate article covering the specific topics of polymer science, material engineering, and surfactant chemistry as requested for this compound.

Diverse Academic and Industrial Research Applications of 2 Mercaptoethyl Myristate

Surfactant Chemistry Research

Role as a Component in Microemulsion Systems for Advanced Material Development

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems form spontaneously and are characterized by their nanostructured domains of oil and water, which can be tailored into oil-in-water, water-in-oil, or bicontinuous structures. Their unique properties, such as large interfacial area, low interfacial tension, and the ability to solubilize both hydrophilic and lipophilic compounds, make them highly valuable in advanced material development, including for nanoparticle synthesis and as drug delivery vehicles. nih.gov

While direct studies detailing the use of 2-Mercaptoethyl myristate in microemulsion systems are not prevalent in published literature, its potential role can be inferred from its chemical structure and the well-documented behavior of similar myristate esters, such as isopropyl myristate and myristyl myristate. nih.govatamanchemicals.comatamanchemicals.com Myristate esters commonly function as the oil phase in microemulsion formulations. niranchemical.comresearchgate.net In this capacity, they serve as the core of oil-in-water droplets or the continuous phase in water-in-oil systems, providing a stable, non-polar environment. nih.govatamanchemicals.com

Table 1: Potential Roles of this compound in Microemulsion Systems

| Component/Feature | Function | Potential Advantage for Material Development |

| Myristate Ester | Forms the oil phase of the microemulsion. | Provides stability and acts as a reservoir for lipophilic molecules. |

| Thiol (-SH) Group | Provides a reactive site at the oil-water interface. | Enables covalent functionalization, nanoparticle stabilization, and formation of cross-linked networks. |

| Amphiphilicity | Moderate amphiphilic character due to ester and thiol groups. | May contribute to interfacial stability, potentially reducing the required amount of surfactant/cosurfactant. |

Mechanistic Biochemical and Cell Biology Probes

The dual functionality of this compound—a lipid chain and a reactive thiol—makes it a prospective tool for probing various biochemical and cellular processes.

Thiol-disulfide exchange is a critical reaction in cellular biology, governing protein folding, enzyme activity, and redox signaling. researchgate.net This process involves the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. researchgate.net Small molecules containing thiol groups are frequently employed as probes to investigate these pathways by participating in exchange reactions with cellular components like glutathione (B108866) or disulfide bonds within proteins. acs.orgthermofisher.com

The mercaptoethyl group of this compound provides a reactive thiol capable of engaging in thiol-disulfide exchange. researchgate.net This allows it to act as a probe for cellular redox states. Its myristate tail would likely direct the molecule to lipid-rich environments, such as cellular membranes or lipid droplets. Consequently, this compound could be used to specifically interrogate redox processes occurring within these lipophilic compartments, an application not easily achieved with purely water-soluble thiol probes like dithiothreitol (B142953) (DTT). For instance, it could be used to detect changes in the oxidation state of membrane-associated proteins or to study the transport of oxidizing and reducing equivalents across membranes.

Myristic acid is a 14-carbon saturated fatty acid involved in key biological processes, most notably the co-translational N-myristoylation of proteins, which is crucial for membrane targeting and signal transduction. The study of lipid metabolism often relies on fatty acid analogs that are modified with reporter tags (e.g., fluorescent dyes or "clickable" chemical handles like alkynes) to enable tracking and identification. nih.gov

This compound can be viewed as a myristic acid analog where the carboxylic acid is esterified to a thiol-containing alcohol. In in vitro or cell-based models, it could be used as a substrate to study enzymes involved in lipid processing, such as lipases and esterases. Furthermore, if taken up by cells, the molecule could potentially be incorporated into metabolic pathways. nih.gov In this context, the thiol group serves as a unique chemical handle. Unlike bulkier fluorescent tags, the small thiol group is less likely to disrupt natural biological interactions. Its presence would allow for the specific detection or purification of lipids and proteins that have incorporated the myristate analog, enabling the identification of new interacting partners or metabolic fates. nih.govnih.gov

Modified substrates are fundamental tools for studying enzyme kinetics and mechanisms. This compound can be proposed as a useful substrate for several enzyme classes.

Esterases and Lipases: It can serve as a substrate for enzymes that hydrolyze ester bonds. The enzymatic cleavage of this compound would release myristic acid and 2-mercaptoethanol (B42355). The progress of the reaction could be monitored by quantifying the appearance of the free thiol of 2-mercaptoethanol using colorimetric reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or thiol-reactive fluorescent probes. thermofisher.com This provides a continuous assay to study enzyme kinetics.

Thioester Synthesis Enzymes: Thioesters are important intermediates in metabolism and organic synthesis. mdpi.com this compound could be used in transesterification reactions catalyzed by certain lipases or other enzymes to synthesize thioesters, where the myristoyl group is transferred to an acceptor thiol. acs.org

By systematically modifying the myristate chain or the mercaptoethyl portion, researchers could probe the substrate specificity and active site architecture of these enzymes.

The development of chemical tools to interrogate and manipulate cellular functions is a cornerstone of chemical biology. nih.govacs.org Bifunctional molecules, which contain two distinct functional moieties, are particularly powerful in this regard as they can bridge two different biological targets or report on a specific environment. youtube.comnih.gov

This compound is a classic example of a bifunctional chemical probe. Its two key features—the lipid chain and the reactive thiol—allow it to perform distinct but complementary functions for interrogating cellular processes. The myristate tail acts as a targeting group, directing the molecule to non-polar environments or proteins that recognize fatty acids. The thiol group acts as a reactive or reporter moiety. This bifunctionality enables a range of potential applications, as summarized in the table below.

Table 2: this compound as a Bifunctional Chemical Biology Tool

| Structural Feature | Function | Biological Process Interrogated | Example Application |

| Myristate Chain | Targeting Moiety | Lipid Metabolism & Transport | Acts as a myristic acid analog to trace fatty acid uptake and incorporation into complex lipids. nih.gov |

| Protein Localization | Anchors the probe in cellular membranes to study membrane-specific events. | ||

| Thiol Group | Reactive Probe | Redox Biology | Participates in thiol-disulfide exchange to report on the local redox environment. researchgate.net |

| Covalent Labeling | Forms stable thioether or disulfide bonds with proteins or other molecules for target identification. nih.govnih.gov |

Applications in Organic Synthesis as an Intermediate or Reagent

In organic synthesis, this compound serves as a valuable intermediate and reagent for introducing a myristoyl group attached to a flexible, thiol-terminated linker.

Its synthesis is typically achieved through a direct esterification reaction between myristic acid and 2-mercaptoethanol. matec-conferences.orgresearchgate.net This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and may be driven to completion by the removal of water. matec-conferences.orgresearchgate.net

As a synthetic intermediate, this compound offers two distinct reactive sites: the ester and the thiol. This allows for orthogonal chemical strategies where one group can be reacted while the other remains protected or inert.

Reactions at the Thiol Group: The thiol is a versatile functional group. It can be oxidized to form a disulfide, alkylated to create a thioether, or used in Michael additions. This allows the myristate chain to be tethered to other molecules or surfaces. For example, it could be attached to a cysteine residue on a peptide or protein via disulfide exchange.

Reactions at the Ester Group: The ester linkage can be cleaved under basic or acidic conditions to release myristic acid, or it can undergo transesterification with another alcohol.

This dual reactivity makes this compound a useful building block for synthesizing more complex molecules, such as functionalized lipids for self-assembled monolayers, drug-delivery conjugates, or polymer additives.

Precursor in the Synthesis of Complex Molecules

Currently, there is a notable absence of dedicated scholarly articles detailing the specific use of this compound as a direct precursor in the synthesis of more complex molecules. While the dual functionality of an ester and a thiol group suggests its potential as a versatile building block, published research to date has not explicitly focused on this application. The ester linkage provides a site for hydrolysis or transesterification, and the mercapto group is amenable to a wide range of reactions, including oxidation, alkylation, and addition to unsaturated systems. However, specific examples of its incorporation into larger, more complex structures are not documented in the accessible scientific literature.

Role in Novel Reaction Methodologies

Similarly, an examination of current research reveals no specific studies where this compound has been employed to develop novel reaction methodologies. The unique structural characteristics of this compound, combining a lipophilic myristate chain with a reactive thiol, could theoretically be exploited in areas such as self-assembling systems, surface modification, or the synthesis of specialized polymers. For instance, related compounds like 2-mercaptoethyl methacrylate (B99206) are recognized for their utility as chain transfer agents in radical polymerizations. Nevertheless, direct evidence or detailed findings of this compound serving a similar or different role in the establishment of new synthetic methods are not available in the current body of scientific publications.

While the chemical structure of this compound suggests potential for diverse applications in synthetic chemistry, the current body of scientific literature does not provide specific examples or detailed research findings regarding its use as a precursor for complex molecules or in the development of novel reaction methodologies. Further research is needed to explore and document the synthetic utility of this compound.

Emerging Research Frontiers and Future Directions for 2 Mercaptoethyl Myristate Studies

Development of Sustainable and Environmentally Benign Synthesis Routes

Traditional synthesis of thioesters often involves multi-step processes, harsh reagents, and organic solvents, presenting environmental and economic challenges. wikipedia.org Research is now pivoting towards green chemistry principles to develop more sustainable pathways for producing 2-Mercaptoethyl myristate. These efforts are centered on improving atom economy, reducing waste, and utilizing renewable resources.

Key strategies in developing sustainable synthesis routes include:

Enzymatic Catalysis: The use of lipases as biocatalysts for the esterification of myristic acid is a promising green alternative. nih.govmsa.edu.eg Lipase-catalyzed reactions, such as with Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), can be performed under mild conditions, often in solvent-free systems or green solvents, offering high selectivity and yield. nih.govnih.gov Continuous processes using packed bed reactors (PBRs) further enhance efficiency and allow for catalyst recycling, minimizing waste. nih.govresearchgate.net

Novel Catalyst Systems: Development of heterogeneous, reusable catalysts is a major focus. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer an environmentally friendly option by simplifying product separation and catalyst reuse. nih.govresearchgate.net Research into metal-free and base-free reaction conditions, potentially activated by visible light or mild oxidants, aims to eliminate the need for harsh chemicals and reduce purification steps. organic-chemistry.orgresearchgate.net

Process Intensification: The adoption of continuous-flow manufacturing and solvent-less reaction conditions represents a significant advancement. nih.govorganic-chemistry.org Flow chemistry not only improves safety and scalability but also enhances reaction efficiency and reduces energy consumption. researchgate.net For instance, a one-pot, solvent-less reaction for converting alcohols to S-thioesters has been demonstrated, showcasing a more atom-efficient approach. nih.gov

| Synthesis Method | Key Advantages | Catalyst/Reagent Examples | Relevant Research Focus |

|---|---|---|---|

| Conventional Chemical Synthesis | Well-established procedures | DCC, Acid Chlorides, Thionyl Chloride | Improving yield and purity |

| Enzymatic Synthesis | High selectivity, Mild conditions, Biodegradable catalyst | Immobilized Lipases (e.g., Novozym 435) | Solvent-free systems, Catalyst reusability nih.govmsa.edu.eg |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, Reduced waste | Dowex H+ resin, Porous polymeric acid catalysts | Green solvents, Continuous flow reactions nih.govresearchgate.net |

| Photocatalysis | Uses light energy, Mild conditions, Catalyst-free potential | Visible-light driven reactions | Elimination of external photocatalysts organic-chemistry.org |

| Solvent-Free Synthesis | Reduced solvent waste, High atom economy | Neat thioacetic acid with HBF4 | One-pot reactions, Process simplification nih.gov |

Advanced Material Design Featuring this compound Derivatives

The dual functionality of this compound makes it an excellent building block for advanced polymers and materials. The thiol group can participate in "click" chemistry reactions, such as thiol-ene polymerization, while the long myristate chain imparts hydrophobicity, flexibility, and potentially unique thermal properties.

Current research frontiers in this area include:

Self-Healing Polymers: The thiol group is central to creating materials with self-healing capabilities. espublisher.com It can be oxidized to form dynamic disulfide bonds, which can reversibly break and reform upon damage, restoring the material's integrity. pcimag.com This mechanism, based on thiol-disulfide exchange reactions, allows for the design of robust elastomers and thermosets that can autonomously repair damage, significantly extending their lifespan. rsc.orgrsc.org Polysulfide polymers, which share this disulfide linkage, are noted for their intrinsic self-healing properties. pcimag.com

Functional Hydrogels: In biomedical applications, thiol-ene chemistry can be used to crosslink polymers into hydrogels for tissue engineering and cellular scaffolding. mdpi.com The incorporation of this compound could introduce hydrophobic domains into an otherwise hydrophilic polymer network. This can be used to modulate the mechanical properties, degradation rate, and the hydrogel's ability to encapsulate and deliver hydrophobic therapeutic agents.

Renewable Long-Chain Polymers: There is growing interest in creating polymers from renewable fatty acid sources. researchgate.net this compound, derived from myristic acid, can be used as a monomer in polymerization techniques like thiol-ene reactions to create novel aliphatic long-chain polymers. These materials could serve as sustainable alternatives to petroleum-based plastics in various applications.

| Material Type | Key Functional Group | Mechanism/Reaction | Potential Properties & Applications |

|---|---|---|---|

| Self-Healing Elastomers | Thiol (-SH) | Thiol-Disulfide Exchange, Thiol Oxidation | Repeatable healing, Stress relaxation, Enhanced material longevity espublisher.comrsc.org |

| Functional Hydrogels | Thiol (-SH) & Myristate Chain | Thiol-Ene "Click" Chemistry | Tunable mechanical properties, Encapsulation of hydrophobic drugs, Tissue engineering scaffolds mdpi.com |

| Renewable Aliphatic Polymers | Thiol (-SH) | Thiol-Ene Polymerization | Sustainable alternative to petrochemical plastics, Flexible films and coatings researchgate.net |

Integration into Multi-Functional Chemical Systems

The distinct properties of the thiol and ester moieties allow for the integration of this compound into "smart" or multi-functional systems that can respond to specific environmental triggers.

Future research directions are exploring:

Stimuli-Responsive Polymers: Polymers containing this compound can be designed to respond to various stimuli. nih.govrsc.org The thiol group is redox-active, allowing for materials that change properties in response to oxidative or reductive environments. The ester linkage is susceptible to hydrolysis, which can be triggered by changes in pH. This opens possibilities for creating materials that swell, degrade, or release a payload in response to specific chemical cues found, for example, in certain biological environments. mdpi.commdpi.com